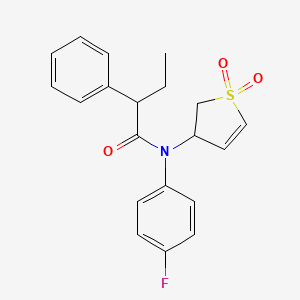
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide involves multiple steps, including condensation, bromination, and ammomolysis. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in pharmaceuticals, demonstrates the use of accessible starting materials and yields reasonable outcomes through a series of chemical transformations, as identified by Song Hong-rui (2009) and Zhou Kai (2010) (Song Hong-rui, 2009) (Zhou Kai, 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide has been conducted through various techniques like X-ray crystallography, NMR, and mass spectrometry. These studies reveal the configuration and conformation of molecules, providing insight into their structural characteristics and potential reactivity profiles.
Chemical Reactions and Properties
The chemical reactions involving similar compounds demonstrate a variety of interactions and transformations. For instance, the synthesis and characterization of different intermediates in the production of atorvastatin highlight the reactivity of such molecules under specific conditions. The preparation involves halogenation, acylation, and other key steps, leading to the formation of products with distinct functional groups and structural features (A. Naidu & G. Sharma, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis as a Key Intermediate in Atorvastatin Production : This compound is identified as a key intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. The synthesis involves various chemical processes such as condensation, chlorination, and bromination, highlighting its significance in pharmaceutical manufacturing (Song Hong-rui, 2009).
Route to Final Molecule in Atorvastatin Synthesis : A study describes a synthesis route for this compound, demonstrating its role in the production of atorvastatin. The synthesis involves transformations like Knoevenagel condensation and Stetter reaction, indicating its complex chemical behavior and importance in drug development (Zhou Kai, 2010).
Involvement in Novel Impurities of Atorvastatin Intermediate : Research has identified novel impurities related to this compound in the synthesis of an atorvastatin intermediate. The identification and characterization of these impurities are crucial for quality control in pharmaceutical production (A. Naidu & G. Sharma, 2017).
Pharmaceutical and Biological Applications
As a Selective Inhibitor in Cancer Treatment : A derivative of this compound has been identified as a selective inhibitor of the Met kinase superfamily, showing promise in treating cancer. The research indicates its potential in developing new cancer therapies (G. M. Schroeder et al., 2009).
Antipathogenic Properties : Thiourea derivatives of this compound have shown significant antipathogenic activity, especially against bacteria known for biofilm formation. This suggests its potential use in developing new antimicrobial agents (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).
Anticonvulsant and Neuroprotective Effects : Certain amide derivatives of this compound have been evaluated for anticonvulsant and neuroprotective effects, indicating its potential in treating neurological disorders (M. Z. Hassan, S. Khan, & M. Amir, 2012).
Material Science and Chemical Applications
Enhancing Electrochromic Properties of Conducting Polymers : In material science, derivatives of this compound have been used to enhance the electrochromic properties of conducting polymers, demonstrating its application beyond pharmaceuticals (Özlem Türkarslan et al., 2007).
Synthesis of Complex Molecular Structures : Research has also focused on synthesizing complex molecular structures involving this compound, indicating its utility in advanced organic synthesis and material science (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
As an Inhibitor in Diabetes Treatment : The compound has been investigated as a dipeptidyl peptidase IV (DPP-4) inhibitor, a crucial target in diabetes treatment, suggesting its therapeutic potential in metabolic disorders (Aiko Nitta et al., 2012).
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-2-19(15-6-4-3-5-7-15)20(23)22(17-10-8-16(21)9-11-17)18-12-13-26(24,25)14-18/h3-13,18-19H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJWYREMXTGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)
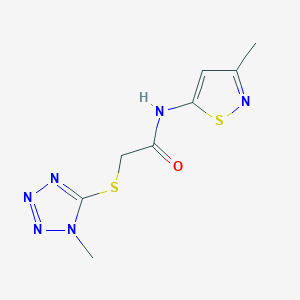
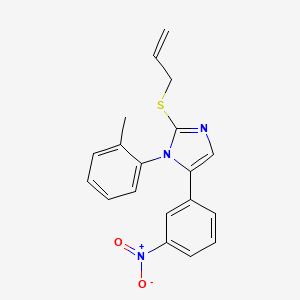
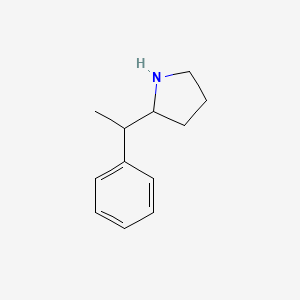
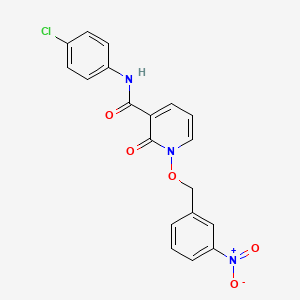
![6-methyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2484136.png)
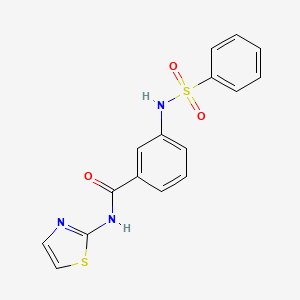
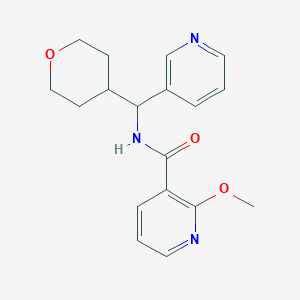
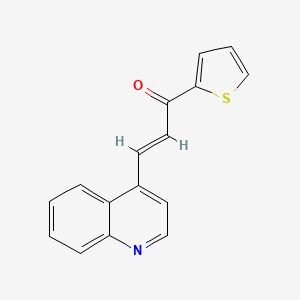
![3,5-dichloro-N-ethyl-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2484143.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2484145.png)
![6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2484147.png)
![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)